Methyl 6-bromo-4-chloroquinoline-2-carboxylate

Description

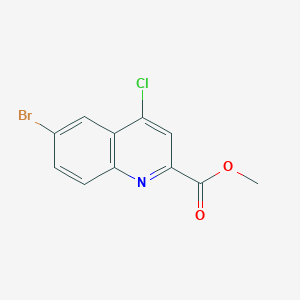

Methyl 6-bromo-4-chloroquinoline-2-carboxylate (CAS: 887587-50-0) is a halogenated quinoline derivative with the molecular formula C₁₁H₇BrClNO₂ and a molecular weight of 300.54 g/mol . Structurally, it features a bromine atom at position 6, a chlorine atom at position 4, and a methyl ester group at position 2 of the quinoline backbone. This compound is primarily utilized in pharmaceutical and materials research, particularly as a precursor for synthesizing biologically active molecules . Its commercial availability from suppliers like Santa Cruz Biotechnology (priced at $560/100 mg) underscores its relevance in high-value research applications .

Properties

IUPAC Name |

methyl 6-bromo-4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNVVFWLYMUZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652187 | |

| Record name | Methyl 6-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-50-0 | |

| Record name | Methyl 6-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 6-bromo-4-chloroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions, typically at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amines, hydroxyls, or alkyl groups .

Scientific Research Applications

Chemical Synthesis

Methyl 6-bromo-4-chloroquinoline-2-carboxylate serves as an important building block in organic synthesis. It is utilized for the preparation of more complex quinoline derivatives, which are valuable in various chemical reactions. This compound can be involved in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of drugs, particularly those targeting cancer and infectious diseases.

- Material Science : The compound is explored for developing novel materials due to its unique chemical properties.

Biological Research

The biological activities of this compound have garnered attention in recent studies:

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits potential antimicrobial activity by inhibiting specific enzymes involved in microbial growth. This suggests its utility in developing new antimicrobial agents.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with studies focusing on its efficacy against various cancer cell lines. The structural features may facilitate interactions with biological targets, potentially leading to therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound for the development of new therapeutic agents. Its pharmacological profile is under investigation to assess:

- Mechanism of Action : Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Research aims to identify specific molecular targets it may bind to and the resulting biological pathways affected.

- Pharmacodynamics and Pharmacokinetics : Studies are being conducted to evaluate how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.

Industrial Applications

The industrial relevance of this compound includes:

- Green Chemistry : Its synthesis may be optimized using environmentally friendly methods, such as continuous flow reactors, which enhance efficiency while minimizing waste.

- Chemical Processes : The compound's unique reactivity makes it suitable for various chemical processes in industrial applications.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at specific concentrations. |

| Study B | Anticancer Properties | Showed promising results against breast cancer cell lines with potential for further development as a therapeutic agent. |

| Study C | Synthesis Optimization | Developed a more efficient synthesis route that increased yield by over 50% compared to traditional methods. |

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between methyl 6-bromo-4-chloroquinoline-2-carboxylate and analogous quinoline derivatives:

Key Observations:

Fluorine Substitution : The introduction of fluorine at position 6 (CID 53419794) increases electronegativity, enhancing stability and altering solubility .

Ester Group Variations : Ethyl esters (e.g., 62482-30-8) exhibit higher lipophilicity compared to methyl esters, influencing metabolic stability .

Biological Activity

Methyl 6-bromo-4-chloroquinoline-2-carboxylate (C₁₁H₇BrClNO₂) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₇BrClNO₂

- Molecular Weight : 300.54 g/mol

- Structure : The compound features a bicyclic structure with a benzene ring fused to a pyridine ring, influenced by bromine and chlorine substituents that enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Its structural characteristics allow it to interact with specific cellular targets involved in cancer progression:

- Mechanism of Action : The compound may inhibit key enzymes or receptors that are critical for tumor growth and survival. For example, it has been studied for its ability to affect cell cycle regulation and induce apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Anticancer Mechanism Exploration :

-

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics of this compound are ongoing, aiming to determine its absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.

Future Directions

The ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects. Future studies will focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Structural Modifications : Exploring derivatives of the compound to enhance its biological activity and reduce potential side effects.

- Combination Therapies : Investigating synergistic effects when used in conjunction with other therapeutic agents.

Q & A

Q. Critical Factors :

- Temperature Control : Excessive heat during halogenation can lead to side products like dihalogenated derivatives.

- Catalyst Selection : Pd-based catalysts improve regioselectivity for bromine placement at the 6-position .

- Purification : Column chromatography or recrystallization is essential to isolate the pure product, as residual solvents or unreacted intermediates can skew analytical results.

How can X-ray crystallography and SHELX software resolve ambiguities in the molecular conformation of this compound?

Advanced Research Question

X-ray crystallography paired with SHELX refinement (e.g., SHELXL) is critical for elucidating bond angles, torsion angles, and non-covalent interactions:

- Data Collection : Use high-resolution synchrotron data to minimize noise.

- Refinement Strategies :

- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in bond lengths/angles, which may indicate misassigned substituents .

Case Study : A related quinoline derivative showed discrepancies in the Cl–C bond length (1.72 Å vs. expected 1.70 Å), resolved by adjusting thermal ellipsoid parameters in SHELXL .

What methodologies are effective for analyzing hydrogen-bonding networks in crystalline this compound?

Advanced Research Question

Graph set analysis (Etter’s formalism) is used to classify hydrogen-bonding patterns:

- Data Collection : Generate a .cif file from crystallographic data.

- Graph Set Notation : Identify D (donor), A (acceptor), and R (ring) motifs. For example, a carboxylic acid dimer would be labeled R₂²(8) .

- Software Tools : Use CrystalExplorer or Mercury to visualize and quantify interactions like C–H···O or π-stacking .

Example : In a structurally similar compound, a C–H···O interaction (2.48 Å) stabilized a layered crystal packing, critical for predicting solubility .

How can researchers optimize reaction conditions to minimize byproducts during esterification of the quinoline-2-carboxylic acid intermediate?

Q. Methodological Answer

- Acid Catalyst Screening : Compare H₂SO₄ (low cost, but risk of sulfonation) vs. HCl (milder, but slower).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve ester yield but may require rigorous drying to avoid hydrolysis.

- In Situ Monitoring : Use FT-IR to track the disappearance of the carboxylic acid peak (1700–1750 cm⁻¹) and confirm ester formation (∼1250 cm⁻¹) .

Data-Driven Adjustment : In a methyl 6-methoxyquinoline-4-carboxylate synthesis, refluxing with methyl iodide in acetone for 5 hours achieved >95% conversion, but extending time led to demethylation byproducts .

How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Advanced Research Question

- NMR Analysis : Compare experimental ¹H/¹³C shifts with computed values (e.g., DFT/B3LYP). For example, a downfield shift at δ 8.5 ppm may indicate aromatic protons adjacent to bromine.

- Crystallographic Validation : Overlay XRD-derived bond distances with NMR-predicted coupling constants (³JHH) to resolve stereochemical ambiguities.

- Case Example : A discrepancy in NOESY cross-peaks (suggesting axial bromine) vs. XRD (equatorial) was resolved by re-examining crystal symmetry operations .

What advanced computational tools are recommended for modeling the puckering conformation of the quinoline ring?

Q. Methodological Answer

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from XRD data. For six-membered rings, θ > 10° indicates significant non-planarity .

- Software : Gaussian or ORCA for DFT optimization; VMD for visualization.

- Application : A study on methyl 4-chloro-7-methoxyquinoline-6-carboxylate revealed a θ of 12.3°, influencing its binding affinity in molecular docking .

How can researchers mitigate challenges in refining disordered solvent molecules in crystallographic datasets?

Q. Advanced Methodology

- SQUEEZE (PLATON) : Remove diffuse electron density from unmodeled solvents .

- Restraints in SHELXL : Apply SIMU and DELU commands to stabilize thermal motion parameters for disordered regions.

- Example : A dataset for a brominated quinoline derivative required SQUEEZE to resolve a 15% disordered methanol molecule, improving R-factor from 0.12 to 0.08 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.